(3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol
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Overview
Description
1,2,4-Triazoles are a class of organic compounds that contain a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . They are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
Synthesis Analysis
The synthesis of 1,2,4-triazoles typically involves the reaction of thiosemicarbazides with α-haloketones . Another method uses succinic anhydride, aminoguanidine hydrochloride, and other starting materials .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . The exact structure can vary depending on the specific compound and its substituents .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions, including reactions with various electrophiles and nucleophiles . They can also participate in cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary depending on the specific compound. For example, some 1,2,4-triazoles are soluble in water, methanol, ethanol, and chloroform .Scientific Research Applications
Catalytic Applications
One significant application of triazolylphenylmethanol derivatives is in catalysis. A study by Ozcubukcu et al. (2009) introduced a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, showcasing its ability to form a stable complex with CuCl. This complex was found to be a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, under both aqueous and neat conditions, demonstrating low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups (Ozcubukcu et al., 2009).
Antimicrobial Activities
In the realm of pharmaceutical research, derivatives of triazolylphenylmethanol have shown promising antimicrobial properties. For instance, Jilloju et al. (2021) synthesized a series of derivatives with modifications on the phenyl moiety, which displayed significant antiviral and antitumoral activities. These compounds were noted for their ability to inhibit tubulin polymerization, offering insights into potential therapeutic applications (Jilloju et al., 2021).
Organic Synthesis
Another application involves the use of triazolylphenylmethanol derivatives in organic synthesis. Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of benzamide derivatives via microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This study underscored the versatility of triazolylphenylmethanol derivatives as strategic intermediates in organic synthesis, contributing to the development of novel compounds (Moreno-Fuquen et al., 2019).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 3(5)-amino-1,2,4-triazoles, have been reported to be potent inhibitors of kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase . These targets play crucial roles in cellular signaling, gene expression, and immune response, respectively.
Mode of Action
Similar compounds like 3(5)-amino-1,2,4-triazoles typically interact with their targets by binding to the active site, thereby inhibiting the target’s function .
Biochemical Pathways
Given that similar compounds inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase , it can be inferred that this compound may affect pathways related to cellular signaling, gene expression, and immune response.
Result of Action
Similar compounds have shown cytotoxic activities against tumor cell lines , suggesting potential anti-cancer effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-amino-5-(1,2,4-triazol-1-yl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-8-1-7(4-14)2-9(3-8)13-6-11-5-12-13/h1-3,5-6,14H,4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETIIBMXFIOEOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N2C=NC=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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